

Application Notes and Protocols for Granulysin ELISA in Human Serum

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Compound of Interest

Compound Name: *Granulosin*

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These application notes provide a detailed protocol for the quantitative determination of human granulysin in serum samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit. Granulysin is a cytolytic and pro-inflammatory protein expressed by cytotoxic T lymphocytes and natural killer (NK) cells, playing a crucial role in the immune response against microbial pathogens and tumors.[1] Accurate measurement of granulysin levels in serum can serve as a valuable biomarker in various physiological and pathological states, including infections, autoimmune diseases, cancer, and transplant rejection.[1]

Principle of the Assay

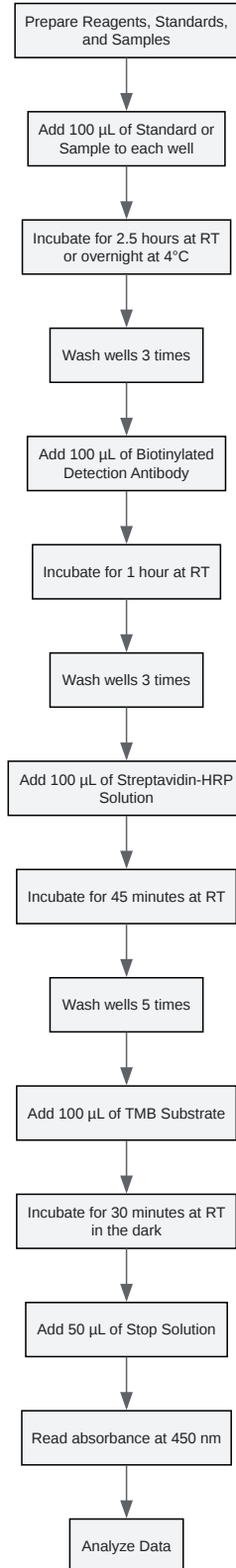
The granulysin ELISA kit employs a sandwich immunoassay technique.[1][2][3][4] A microplate is pre-coated with a monoclonal antibody specific for human granulysin.[2][3] When standards and samples are added to the wells, the granulysin present binds to the immobilized antibody. Subsequently, a biotinylated detection antibody, also specific for granulysin, is added, which binds to a different epitope on the captured granulysin, forming a "sandwich".[1][2][5] Following a wash step to remove unbound substances, a streptavidin-horseradish peroxidase (HRP)

conjugate is added, which binds to the biotinylated detection antibody.^{[1][5]} A final wash is performed, and a chromogenic substrate solution (TMB) is added. The HRP enzyme catalyzes a color change, and the intensity of the color is directly proportional to the amount of granulysin in the sample.^{[1][2][4]} The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm.^{[1][2][5]}

Experimental Workflow

The following diagram illustrates the general workflow for the granulysin ELISA protocol.

Granulysin ELISA Experimental Workflow



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Caption: A flowchart of the key steps in the granulysin sandwich ELISA protocol.

Materials and Reagents

Most commercial granulysin ELISA kits will include the following components.^{[2][3][5]} Always refer to the specific kit manual for a complete list.

Component	Description	Storage
Pre-coated 96-well Microplate	A microplate with wells coated with an anti-human granulysin antibody.	2-8°C
Lyophilized Standard	Recombinant human granulysin to be reconstituted for the standard curve.	2-8°C or -20°C
Biotinylated Detection Antibody	An antibody specific for human granulysin, conjugated to biotin.	2-8°C
Streptavidin-HRP Conjugate	Streptavidin conjugated to horseradish peroxidase.	2-8°C
Assay Diluent	A buffer for diluting standards and samples.	2-8°C
Wash Buffer (25X Concentrate)	A concentrated buffer to be diluted for washing steps.	2-8°C
TMB Substrate	A solution that develops color in the presence of HRP.	2-8°C, protected from light
Stop Solution	An acidic solution to stop the enzymatic reaction.	2-8°C
Plate Sealers	Adhesive films to cover the plate during incubations.	Room Temperature

Materials Required but Not Provided:

- Precision pipettes and tips

- Deionized or distilled water
- Graduated cylinders
- Tubes for standard and sample dilutions
- Microplate reader capable of measuring absorbance at 450 nm[5]
- Log-log graph paper or data analysis software[5]

Experimental Protocol

1. Reagent and Sample Preparation

- Reagent Preparation: Bring all reagents to room temperature before use.[2] Dilute the Wash Buffer concentrate to 1X with deionized or distilled water. Prepare other reagents as instructed by the kit manual.
- Standard Preparation: Reconstitute the lyophilized standard with the provided diluent to create a stock solution. Perform serial dilutions of the stock solution to generate a standard curve. Typical ranges for granulysin ELISA kits are between 31.2 pg/mL and 2000 pg/mL.[3][6]
- Serum Sample Collection and Preparation:
 - Collect whole blood using a serum separator tube (SST).
 - Allow the blood to clot for 30 minutes at room temperature.[7]
 - Centrifuge for 15-20 minutes at 1,000-3,000 x g.[2][7]
 - Carefully collect the serum supernatant.[2]
 - Samples should be clear and non-hemolyzed.[2] If precipitation is observed, centrifuge again.[2]
 - Assay freshly prepared serum immediately. For long-term storage, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[8][9][10]

- **Sample Dilution:** It is recommended to run samples at several dilutions to ensure the results fall within the linear range of the standard curve.[2] A common starting dilution for serum is 50%.

2. Assay Procedure

The following is a generalized protocol. Incubation times and temperatures may vary between different kits, so always consult the specific manufacturer's instructions.[5][8]

- **Add Standards and Samples:** Add 100 μ L of each standard and diluted sample to the appropriate wells. It is recommended to run all standards and samples in duplicate or triplicate.[6][11][12]
- **Incubation 1:** Cover the plate with a plate sealer and incubate for 2.5 hours at room temperature or overnight at 4°C.[5]
- **Wash 1:** Aspirate or decant the contents of each well. Wash the wells three times with 300 μ L of 1X Wash Buffer per well.
- **Add Detection Antibody:** Add 100 μ L of the biotinylated detection antibody to each well.
- **Incubation 2:** Cover the plate and incubate for 1 hour at room temperature.[5]
- **Wash 2:** Repeat the wash step as in step 3.
- **Add Streptavidin-HRP:** Add 100 μ L of the Streptavidin-HRP conjugate to each well.
- **Incubation 3:** Cover the plate and incubate for 45 minutes at room temperature.[5]
- **Wash 3:** Repeat the wash step, but increase to five washes.
- **Color Development:** Add 100 μ L of TMB Substrate to each well. Incubate for 30 minutes at room temperature in the dark.[5]
- **Stop Reaction:** Add 50 μ L of Stop Solution to each well. The color will change from blue to yellow.
- **Read Plate:** Immediately read the optical density (OD) at 450 nm using a microplate reader.

Data Analysis and Interpretation

- **Calculate Average Absorbance:** Calculate the average absorbance for each set of replicate standards, controls, and samples.
- **Generate Standard Curve:** Subtract the average zero standard OD from all other average OD values. Plot the corrected average OD values for the standards on the y-axis versus the corresponding concentrations on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended for generating the standard curve.[12]
- **Determine Sample Concentrations:** Use the standard curve to interpolate the granulysin concentration for each sample based on its corrected average OD value.
- **Apply Dilution Factor:** Multiply the interpolated concentration by the sample dilution factor to obtain the actual concentration of granulysin in the original serum sample.[11]
- **Quality Control:** The coefficient of variation (CV) for replicate wells should ideally be less than 20%.[11][12]

Example Standard Curve Data:

Standard Concentration (pg/mL)	Corrected OD (450 nm)
2000	2.450
1000	1.620
500	0.980
250	0.550
125	0.310
62.5	0.180
31.2	0.110
0	0.000

Biological Context of Granulysin

Granulysin is a key effector molecule in cell-mediated immunity. It is a member of the saposin-like protein family and is found in the granules of cytotoxic T cells and NK cells.[1][3][6] Upon release, granulysin can directly lyse target cells, including various microbes and tumor cells, by disrupting their cell membranes.[3][6] It can also induce apoptosis in target cells.[3][6] Elevated levels of granulysin have been associated with various inflammatory and infectious conditions, and its expression in tumors often correlates with a favorable prognosis.[1] Therefore, quantifying serum granulysin levels can provide valuable insights for researchers and clinicians in immunology, oncology, and infectious disease research.

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- To cite this document: BenchChem. [Application Notes and Protocols for Granulysin ELISA in Human Serum]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1250205/docs#application-notes-and-protocols-for-granulysin-elisa-in-human-serum>]

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